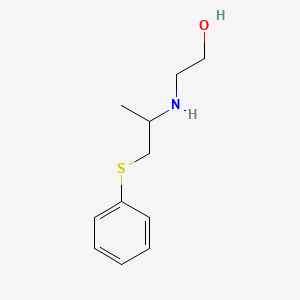

2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol

Beschreibung

Eigenschaften

CAS-Nummer |

5877-16-7 |

|---|---|

Molekularformel |

C11H17NOS |

Molekulargewicht |

211.33 g/mol |

IUPAC-Name |

2-(1-phenylsulfanylpropan-2-ylamino)ethanol |

InChI |

InChI=1S/C11H17NOS/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

InChI-Schlüssel |

ANSUFFQBQSMRFA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CSC1=CC=CC=C1)NCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Reduction Using Organic Hydrogen Donors

A relevant approach demonstrated in related compounds (e.g., Mirabegron intermediates) involves catalytic hydrogenation using organic hydrogen donors instead of gaseous hydrogen to reduce nitro or other functional groups. For example, ammonium formate serves as a hydrogen source in the presence of palladium on carbon catalyst under mild conditions (30–70 °C), typically in methanol or ethanol solvents. This method avoids the hazards of pressurized hydrogen gas and is suitable for industrial scale-up.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | 5–10% Palladium on Carbon |

| Hydrogen Donor | Ammonium formate or ammonium acetate |

| Solvent | Methanol or ethanol |

| Temperature | 30–70 °C (preferably 60–70 °C) |

| Reaction Time | 5 hours (monitored by TLC or HPLC) |

| Catalyst Loading | 1–20% weight relative to substrate |

This method is exemplified in the reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol to its corresponding amine intermediate, which is structurally related to the target compound.

Nucleophilic Substitution of Tosylated Intermediates

The synthesis of aminoethanol derivatives often begins with the preparation of tosylated alcohols, such as 5-tosyloxy-3-oxapentanol, which undergo nucleophilic substitution with potassium phthalimide to form phthalimido-protected aminoethoxy intermediates. Subsequent hydrazinolysis liberates the free aminoethoxy ethanol.

| Step | Reagents & Conditions |

|---|---|

| Tosylation | p-Toluenesulfonyl chloride, base, solvent |

| Nucleophilic substitution | Potassium phthalimide, dry DMF, reflux at 180 °C, 20 h |

| Hydrazinolysis | Hydrazine monohydrate, ethanol, reflux at 90 °C, 24 h |

Purification typically involves column chromatography using silica gel with n-hexane/ethyl acetate mixtures.

This pathway is adaptable for introducing aminoethanol groups onto phenylthio-substituted intermediates by modifying the nucleophile or the tosylated precursor.

Reaction Monitoring and Purification Techniques

- Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard for monitoring reaction progress, especially for reduction and substitution steps.

- Column Chromatography on silica gel is employed for purification, with solvent systems such as n-hexane/ethyl acetate (3:7 ratio) proving effective.

- Filtration and solvent evaporation (e.g., rotary evaporation) are used to isolate and concentrate products.

- Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) confirm structural integrity and functional group presence.

Representative Experimental Data Table

Notes on Stereochemistry and Industrial Feasibility

- The reduction method using ammonium formate and palladium carbon allows for stereoselective synthesis when starting from chiral precursors, important for pharmaceutical applications.

- The avoidance of gaseous hydrogen enhances safety and scalability.

- The use of tosylated intermediates and phthalimide protection is a classical and reliable route for aminoethanol derivatives, adaptable to various substituents including phenylthio groups.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form a secondary amine.

Substitution: The phenylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products

Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.

Reduction: The major product is a secondary amine.

Substitution: The major products vary depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The phenylthio group can participate in hydrophobic interactions, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Sulfur vs. For example, the logP of the phenoxy analog (C11H17NO2) is estimated to be ~1.5, compared to ~2.2 for the phenylthio derivative, based on group contribution methods .

- Substituent Effects: The 4-(methylthio)phenyl group in ’s compound enhances lipophilicity (logP ~2.8) compared to the unsubstituted phenylthio group in the target compound .

Physicochemical and Pharmacokinetic Properties

Key Observations:

- Benfluorex’s ester group acts as a prodrug, enhancing oral bioavailability by facilitating hydrolysis to the active ethanolamine metabolite .

Q & A

Q. What are the optimized synthetic routes for 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol, and how do reaction conditions influence yield?

Synthesis typically involves alkylation or nucleophilic substitution. For example:

- Step 1 : Reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene under reflux (100°C, 2 hours) with triethylamine as a base achieves 88% yield of a related intermediate .

- Step 2 : Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) is effective for similar ethanolamine derivatives .

Key Variables : Temperature, solvent (toluene vs. DMF), and stoichiometric ratios of reagents (e.g., triethylamine as a base) critically impact yield.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Spectroscopy : Use -/-NMR to identify methyl, phenylthio, and ethanolamine moieties. For example, ethanol protons resonate at δ 3.5–4.0 ppm .

- Mass Spectrometry : LCMS (e.g., m/z 791 [M+H]+ for analogous compounds) and high-resolution MS validate molecular weight .

- Chromatography : HPLC retention times (e.g., 1.19 minutes under SMD-TFA05 conditions) ensure purity .

Q. What preliminary biological activities have been reported for structurally similar ethanolamine derivatives?

Indole- and phenylthio-containing analogs exhibit:

- Kinase inhibition : Modulation of mutant EGFR/HER2 pathways (IC values in µM range) .

- Antifungal activity : Disruption of ergosterol biosynthesis in Candida spp. .

- Receptor binding : Interaction with G-protein-coupled receptors (GPCRs) via amine/ethanol groups .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the phenylthio-ethylamine moiety be addressed?

- Electrophilic Aromatic Substitution : Use directing groups (e.g., methoxy) to control sulfur placement on the phenyl ring .

- Protection-Deprotection Strategies : Temporarily block the ethanolamine group with acetyl or tert-butyldimethylsilyl (TBS) groups during thioether formation .

- Catalysis : Pd-mediated cross-coupling (e.g., Ullmann reaction) for C–S bond formation under mild conditions .

Q. What mechanistic insights explain contradictory bioactivity data across in vitro vs. in vivo studies?

- Metabolic Instability : Ethanolamine derivatives often undergo rapid oxidation (e.g., aldehyde dehydrogenase-mediated) in vivo, reducing efficacy .

- Protein Binding : High serum protein binding (e.g., >90% for similar compounds) limits free drug availability .

- Species-Specific Metabolism : Murine CYP450 isoforms may metabolize the compound faster than human enzymes .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- QSAR Modeling : Correlate logP (predicted 1.145 ± 0.06) with membrane permeability .

- Docking Studies : Simulate interactions with EGFR kinase domain (PDB: 1M17) to prioritize substitutions enhancing binding affinity .

- ADMET Predictions : Use tools like SwissADME to predict bioavailability (e.g., PSA = 73.94 Ų suggests moderate absorption) .

Q. What analytical techniques resolve degradation products under accelerated stability conditions?

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and pH extremes.

- HPLC-MS/MS : Identify oxidation products (e.g., sulfoxide derivatives) and hydrolyzed ethanolamine fragments .

- XRD : Confirm crystallinity loss (if amorphous form degrades faster) .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Ethanolamine Derivatives

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Bromoethanol, NEt | Toluene | 100 | 88 | |

| 2 | SOCl, AcOEt | AcOEt | 0 → RT | 88 |

Q. Table 2. Analytical Parameters for Quality Control

| Parameter | Method | Conditions | Target Specification |

|---|---|---|---|

| Purity | HPLC | C18 column, SMD-TFA05 | ≥98% |

| Identity | HRMS | m/z [M+H]+ = Calculated | ±5 ppm Error |

| Stability | Photostability | ICH Q1B Guidelines | ≤5% Degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.